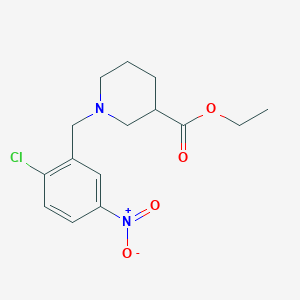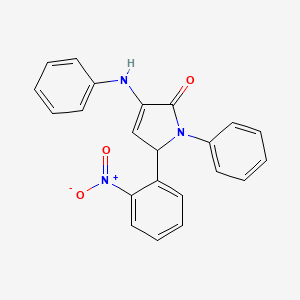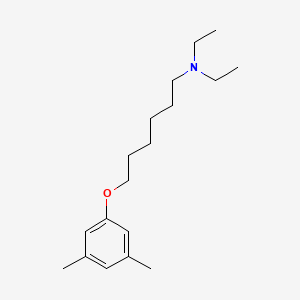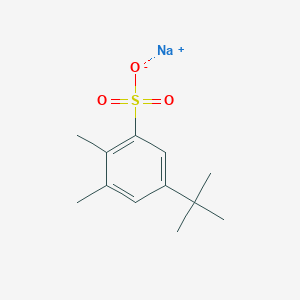![molecular formula C13H15BrN2O2S B4934810 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide, also known as MitoBloCK-6, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the inhibition of mitochondrial fission, which has implications for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide inhibits mitochondrial fission by binding to the GTPase domain of Drp1, which prevents its translocation to the mitochondrial outer membrane and subsequent fission. The inhibition of mitochondrial fission by 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to have various downstream effects such as the inhibition of cell proliferation, induction of apoptosis, and attenuation of oxidative stress.
Biochemical and Physiological Effects
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to have various biochemical and physiological effects such as the inhibition of mitochondrial fission, induction of apoptosis, and attenuation of oxidative stress. In addition, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit cell proliferation and migration, which has implications for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has several advantages for lab experiments, including its high potency and specificity for Drp1 inhibition. However, one limitation of using 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is its potential toxicity, which requires careful optimization of the dosage and treatment duration.
Orientations Futures
There are several future directions for the research on 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, which are characterized by mitochondrial dysfunction and oxidative stress. Another potential direction is the development of more potent and selective inhibitors of mitochondrial fission that can be used for therapeutic purposes. Finally, the development of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide analogs with improved pharmacokinetic properties and reduced toxicity is also an area of future research.
Méthodes De Synthèse
The synthesis of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide involves the condensation of benzothiazolium salt with ethyl acetoacetate, followed by the reaction with morpholine and bromine. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been widely used in scientific research for its potential applications in the inhibition of mitochondrial fission. Mitochondrial fission is a process that involves the division of mitochondria into smaller organelles, which is essential for various cellular processes such as apoptosis, mitophagy, and energy production. However, excessive mitochondrial fission has been linked to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit mitochondrial fission by targeting the dynamin-related protein 1 (Drp1), which is a key regulator of mitochondrial fission.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N2O2S.BrH/c16-13(14-5-7-17-8-6-14)9-15-10-18-12-4-2-1-3-11(12)15;/h1-4,10H,5-9H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKHGTDEKMWAMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)

![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)


